2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
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Overview
Description
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides. This process typically involves the use of β-enaminones as precursors, which undergo oxidative cyclization to form the desired pyrrolin-4-one structure . The reaction conditions often include the use of iodine as a promoter and aryl methyl ketones as reactants .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the high yield and operational simplicity of the synthetic procedures mentioned above suggest that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidative cyclization and various amines for substitution reactions . The conditions typically involve moderate temperatures and the use of solvents like methanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted pyrrolin-4-ones and pyrrolo[3,2-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s antiviral activity is believed to be due to its ability to inhibit viral replication by targeting viral enzymes or proteins . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in viral replication .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A structurally similar compound used as an anticancer agent.
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities, including antimicrobial and antiviral properties.
Uniqueness
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which can influence its reactivity and biological activity. Its higher antiviral activity compared to similar compounds like Pemetrexed highlights its potential as a more effective therapeutic agent .
Biological Activity
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile (CAS Number: 65749-84-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H6N4O with a molecular weight of 174.16 g/mol. The structure features a pyrrolopyrimidine core, which is significant for its interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₈H₆N₄O |
Molecular Weight | 174.16 g/mol |
CAS Number | 65749-84-0 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives, including this compound. Research indicates that compounds in this class can inhibit various cancer cell lines through mechanisms such as the inhibition of key enzymes involved in nucleotide biosynthesis.
- Mechanism of Action : The compound has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in purine metabolism. This inhibition leads to reduced proliferation of cancer cells.
- Case Studies : In vitro studies demonstrated that derivatives with similar structures exhibited IC50 values ranging from 15.3 µM to 29.1 µM against different cancer cell lines like MCF-7 and MDA-MB453 .
Antimicrobial Activity
Pyrrolopyrimidine derivatives have also been evaluated for their antimicrobial properties:
- Bacterial Inhibition : Compounds exhibiting structural similarities to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar scaffolds displayed effective bacteriostatic effects against E. coli and S. aureus .
- Fungal Activity : Antifungal efficacy has also been reported, with certain derivatives inhibiting growth in common fungal strains such as A. flavus and A. niger .
Antiviral Potential
Emerging research suggests that pyrrolopyrimidine derivatives may possess antiviral properties as well:
- Inhibition of Viral Replication : Some compounds have demonstrated effectiveness against viruses like Zika virus (ZIKV) and Dengue virus (DENV), indicating potential as antiviral agents .
- Mechanistic Insights : The antiviral activity is often linked to the ability of these compounds to interfere with viral replication processes at the cellular level.
Summary of Biological Activities
Activity Type | Target Organisms/Cells | IC50 (µM) |
---|---|---|
Anticancer | MCF-7 | 15.3 |
MDA-MB453 | 29.1 | |
Antibacterial | E. coli | Variable |
S. aureus | Variable | |
Antifungal | A. flavus | Variable |
A. niger | Variable | |
Antiviral | ZIKV | 2.4 |
DENV | 1.4 |
Case Studies
- Anticancer Efficacy : A study on a series of pyrrolopyrimidine compounds revealed that those with specific substitutions showed enhanced potency against tumor cell lines due to improved interactions with transport proteins .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of various pyrrolopyrimidine derivatives against clinical isolates, demonstrating significant inhibition rates compared to standard antibiotics .
Properties
Molecular Formula |
C8H6N4O |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-methyl-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C8H6N4O/c1-4-11-6-5(2-9)3-10-7(6)8(13)12-4/h3,10H,1H3,(H,11,12,13) |
InChI Key |
JAZHVOJGVHATMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)NC=C2C#N |
Origin of Product |
United States |
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